

Spectroscopic Analysis of D-Leucine Ethyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Leucine ethyl ester hydrochloride*

Cat. No.: *B613196*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **D-Leucine ethyl ester hydrochloride**. The information herein is intended to support research, development, and quality control activities involving this compound. **D-Leucine ethyl ester hydrochloride** is a derivative of the essential amino acid D-leucine, frequently utilized as a building block in peptide synthesis and various pharmaceutical applications.

Physicochemical Properties

A summary of the key physicochemical properties of **D-Leucine ethyl ester hydrochloride** is presented in Table 1.

Table 1: Physicochemical Properties of **D-Leucine Ethyl Ester Hydrochloride**

Property	Value	Reference
CAS Number	73913-65-2	[1] [2]
Molecular Formula	C ₈ H ₁₇ NO ₂ ·HCl	[1] [2]
Molecular Weight	195.7 g/mol	[1]
Appearance	White powder	[1]
Melting Point	121 - 127 °C	[1]
Optical Rotation	[α]D ₂₅ = -18 ± 2° (c=1 in EtOH)	[1]

Spectroscopic Data

The following sections detail the expected spectroscopic data for **D-Leucine ethyl ester hydrochloride** based on available information for closely related compounds, such as its L-enantiomer. Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound.

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **D-Leucine ethyl ester hydrochloride** is expected to exhibit characteristic absorption bands as detailed in Table 2.

Table 2: Expected Infrared (IR) Absorption Bands for **D-Leucine Ethyl Ester Hydrochloride**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3400-2400	N-H ⁺ (Ammonium)	Broad absorption due to the stretching of the protonated amine.
~2960-2870	C-H (Alkyl)	Stretching vibrations of the isobutyl and ethyl groups.
~1740	C=O (Ester)	Strong absorption due to the carbonyl stretch.
~1580	N-H (Amine)	Bending vibration of the primary amine.
~1200	C-O (Ester)	Stretching vibration of the ester C-O bond.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the chirality of **D-Leucine ethyl ester hydrochloride**, its NMR spectra will be identical to its L-enantiomer, L-Leucine ethyl ester hydrochloride.

Table 3: Predicted ¹H NMR Spectral Data for **D-Leucine Ethyl Ester Hydrochloride** (in D₂O)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.3	t	1H	α -CH
~4.1	q	2H	-OCH ₂ CH ₃
~1.7	m	1H	γ -CH
~1.5	m	2H	β -CH ₂
~1.2	t	3H	-OCH ₂ CH ₃
~0.9	d	6H	δ -CH ₃

Table 4: Predicted ¹³C NMR Spectral Data for **D-Leucine Ethyl Ester Hydrochloride**

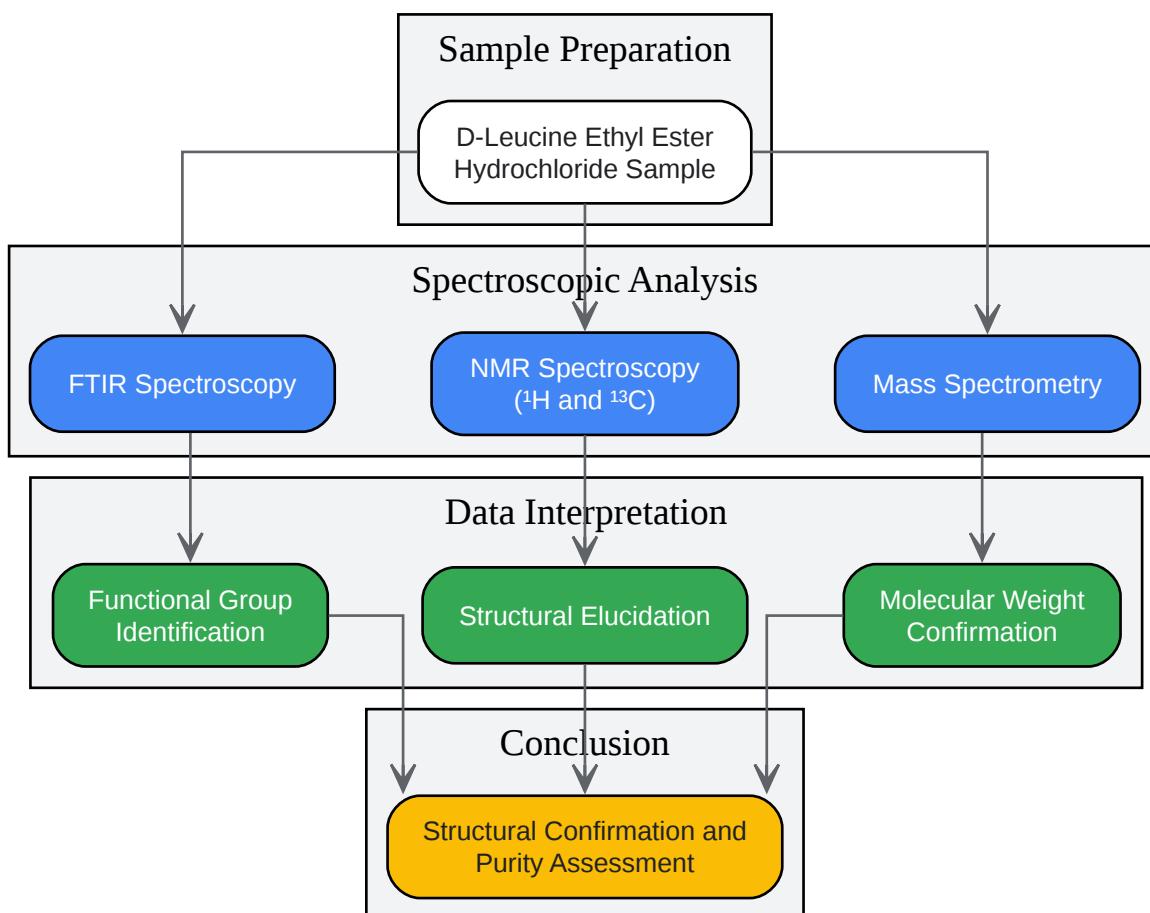
Chemical Shift (δ , ppm)	Assignment
~172	C=O (Ester)
~62	-OCH ₂ CH ₃
~52	α -CH
~40	β -CH ₂
~25	γ -CH
~22, 21	δ -CH ₃
~14	-OCH ₂ CH ₃

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For **D-Leucine ethyl ester hydrochloride**, the mass spectrum would typically be acquired for the free base, D-Leucine ethyl ester.

Table 5: Expected Mass Spectrometry Data for D-Leucine Ethyl Ester

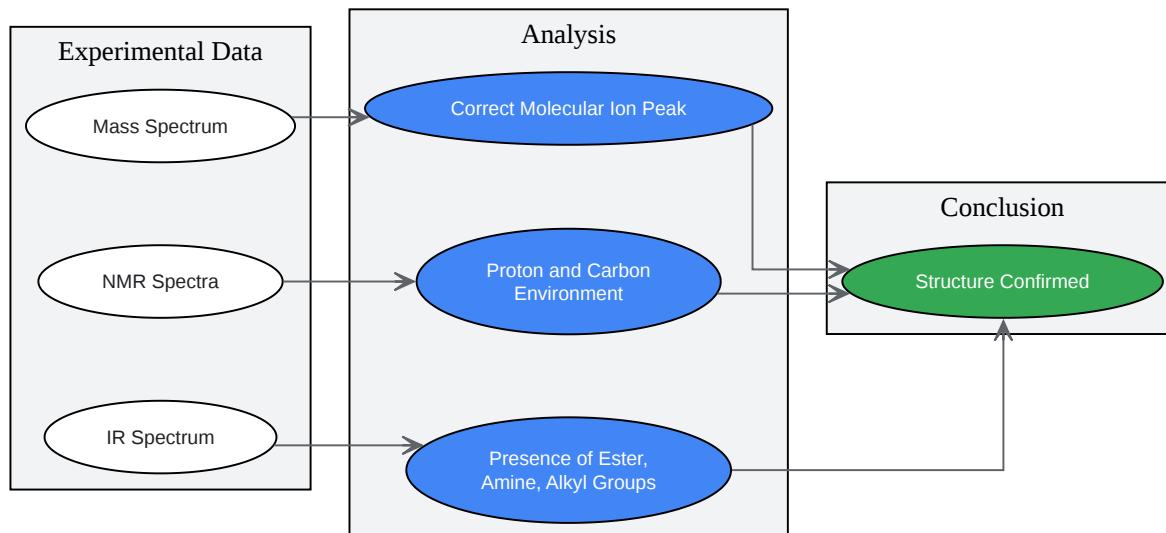
m/z	Ion
160.13	[M+H] ⁺
159.12	[M] ⁺
86.09	[M - COOC ₂ H ₅] ⁺

Experimental Protocols


Detailed methodologies for acquiring the spectroscopic data are provided below.

- Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

- Sample Preparation (KBr): The sample is ground with potassium bromide (KBr) and pressed into a thin pellet.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} .
- Instrument: A 300 MHz or higher field NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6).
- ^1H NMR Acquisition: A standard proton experiment is performed.
- ^{13}C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is performed.
- Technique: Electrospray Ionization (ESI) is a common technique for this type of compound.
- Instrument: A mass spectrometer (e.g., Quadrupole, Time-of-Flight).
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the ion source.
- Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.


Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis and structural confirmation of **D-Leucine ethyl ester hydrochloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Logical flow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. D-Leucine ethyl ester hydrochloride | 73913-65-2 | FL49653 [biosynth.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of D-Leucine Ethyl Ester Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b613196#spectroscopic-analysis-of-d-leucine-ethyl-ester-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com